![molecular formula C7H7BCl2O2 B1426205 2,6-Dichloro-4-methylphenylboronic acid CAS No. 1451391-51-7](/img/structure/B1426205.png)
2,6-Dichloro-4-methylphenylboronic acid
Overview
Description
Synthesis Analysis
Boronic acids, such as DCMPBA, are highly valuable building blocks in organic synthesis . Protodeboronation of boronic esters is a key step in many synthetic procedures . The protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported .
Molecular Structure Analysis
The molecular formula of “2,6-Dichloro-4-methylphenylboronic acid” is CHBClO . Its average mass is 204.846 Da and its monoisotopic mass is 203.991623 Da .
Chemical Reactions Analysis
Boronic acids, including DCMPBA, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are widely applied in transition metal-catalyzed carbon-carbon bond-forming reactions . Other reactions involving boronic acids include Pd-catalyzed direct arylation, palladium-catalyzed stereoselective Heck-type reaction, and tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
Scientific Research Applications
1. Herbicide Toxicity and Environmental Impact
2,4-Dichlorophenoxyacetic acid (2,4-D), a structurally related compound to 2,6-Dichloro-4-methylphenylboronic acid, is extensively used worldwide as a herbicide. Studies have shown that research on its toxicology and mutagenicity is advancing rapidly, focusing on occupational risk, neurotoxicity, resistance to herbicides, and impacts on non-target species, especially aquatic ones (Zuanazzi, Ghisi, & Oliveira, 2020).
2. Cross-Coupling Reactions in Aqueous Solvents
2,6-Dichloro-4-methylphenylboronic acid is potentially applicable in Suzuki-Miyaura and related cross-coupling reactions. These reactions, catalyzed by palladium dichloride complexes in water or aqueous solvents under aerobic conditions, are crucial in synthesizing various biaryls and heterobiaryls (Nájera, Gil-Moltó, & Karlström, 2004).
3. Enantioselective Recognition
In studies involving atropisomeric compounds, derivatives of 2,6-Dichloro-4-methylphenylboronic acid were used for the enantioselective recognition of amines. This highlights its potential application in developing sensors for chiral amines (Ghosn & Wolf, 2011).
4. Protection of Alcohols and Carboxylic Acids
2,6-Dichloro-4-methylphenylboronic acid derivatives have been shown to be effective in the protection of alcohols and carboxylic acids, a process vital in organic synthesis. These compounds facilitate transformations and can be deprotected under specific conditions (Kurosu & Li, 2009).
5. Chromatographic Analysis
The compound and its derivatives have been compared with other boronic acids for their efficacy in chromatographic analysis, particularly for bifunctional compounds. This highlights its potential use in analytical chemistry for selective analysis (Poole, Singhawangcha, & Zlatkis, 1979).
6. Bioorthogonal Coupling Reactions
In bioorthogonal chemistry, derivatives of 2,6-Dichloro-4-methylphenylboronic acid are used to form stable boron-nitrogen heterocycles in neutral aqueous solutions. This application is significant for protein conjugation and other biochemical processes (Dilek, Lei, Mukherjee, & Bane, 2015).
7. Catalysis in Organic Synthesis
Its application extends to catalysis, as observed in studies where ortho-substituents on related boronic acids were used for dehydrative amidation between carboxylic acids and amines, facilitating alpha-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
8. Crystallization and Polymorphism Control
2,6-Dichloro-4-methylphenylboronic acid is also important in polymorphism control in crystallization processes, as demonstrated in studies using related compounds. The presence of additives like surfactants can influence the crystallization outcome, which is critical in pharmaceutical and material sciences (Semjonova & Be̅rziņš, 2022).
Safety and Hazards
Handling “2,6-Dichloro-4-methylphenylboronic acid” requires caution as it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, contact with skin and eyes, and ingestion . In case of contact, immediate medical attention is recommended .
Future Directions
The Suzuki–Miyaura (SM) cross-coupling reaction, which utilizes boronic acids like DCMPBA, is arguably the most widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . This suggests a promising future for the use of boronic acids in various chemical reactions.
properties
IUPAC Name |
(2,6-dichloro-4-methylphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BCl2O2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3,11-12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIJWHBCKYZTFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C)Cl)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BCl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263850 | |
Record name | B-(2,6-Dichloro-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.85 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-methylphenylboronic acid | |
CAS RN |
1451391-51-7 | |
Record name | B-(2,6-Dichloro-4-methylphenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1451391-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(2,6-Dichloro-4-methylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501263850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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